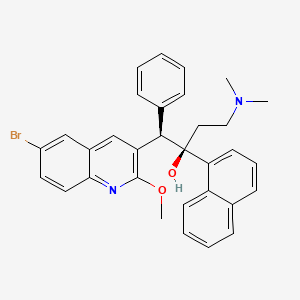
(S)-Alogliptin Benzoate Salt
Overview
Description
Alogliptin is a selective dipeptidyl peptidase-4 inhibitor used to treat hyperglycemia in patients with type 2 diabetes mellitus . Impurities like Alogliptin Impurity 11 are by-products formed during the synthesis of the parent drug and can affect the drug’s efficacy and safety if not adequately controlled .
Preparation Methods
The synthesis of Alogliptin Impurity 11 involves multiple steps, including the use of various reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, followed by specific reactions to form the final impurity. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained . Industrial production methods for such impurities are usually scaled-up versions of laboratory procedures, with additional steps for purification and quality control to meet regulatory standards.
Chemical Reactions Analysis
Alogliptin Impurity 11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dehydroxylated product .
Scientific Research Applications
Alogliptin Impurity 11 has several scientific research applications:
Mechanism of Action
its presence can influence the overall activity of the parent drug, Alogliptin, by interacting with molecular targets and pathways involved in glucose metabolism . The impurity may bind to the same or different sites on the dipeptidyl peptidase-4 enzyme, potentially altering the drug’s efficacy and safety profile .
Comparison with Similar Compounds
Alogliptin Impurity 11 can be compared with other impurities of Alogliptin, such as:
Alogliptin Impurity 3: Another by-product formed during the synthesis of Alogliptin, with a different molecular structure and properties.
Alogliptin Impurity 14: This impurity has a distinct chemical composition and may have different effects on the drug’s safety and efficacy.
Alogliptin Dimer Impurity: A dimeric form of Alogliptin that can affect the drug’s pharmacokinetics and pharmacodynamics.
Each impurity has unique characteristics that can influence the overall quality of the pharmaceutical product. Alogliptin Impurity 11 is unique due to its specific molecular structure and the conditions under which it is formed .
Properties
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B571558.png)









![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)


